![molecular formula C21H25N5 B2849217 6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900898-18-2](/img/structure/B2849217.png)
6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is characterized by its complex structure, which includes an allyl group, a methyl group, a phenyl group, and a methylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing a 4-methylpiperazin-1-yl group, have been found to inhibit sirt6 , a histone deacetylase. SIRT6 is considered a potential therapeutic target for diabetes .
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein (such as sirt6) and inhibit its function . The inhibition of SIRT6 could lead to changes in gene expression and metabolic processes.
Biochemical Pathways
Given the potential target of sirt6, it could impact pathways related to glucose metabolism, inflammation, and aging, as sirt6 plays a role in these processes .
Pharmacokinetics
Similar compounds with a 4-methylpiperazin-1-yl group are typically solid at room temperature , which could influence their absorption and distribution
Result of Action
Inhibition of sirt6, a potential target of this compound, can lead to changes in gene expression and metabolic processes . This could potentially result in therapeutic effects for conditions like diabetes .
Action Environment
Similar compounds are typically stored at room temperature , suggesting that they are stable under these conditions The efficacy of the compound could be influenced by various factors, including the physiological environment and the presence of other molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable diketone or aldehyde under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, using reagents like allyl bromide in the presence of a base such as potassium carbonate.
Substitution with Methylpiperazine: The methylpiperazine moiety is typically introduced through a nucleophilic substitution reaction, where the pyrazolopyrimidine core reacts with 1-methylpiperazine under reflux conditions.
Phenyl Group Addition: The phenyl group is often introduced via a Suzuki coupling reaction, using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazolopyrimidine core or the allyl group, leading to hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases (e.g., potassium carbonate) are typical.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydrogenated pyrazolopyrimidine derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular processes, such as apoptosis and cell proliferation.
Chemical Biology: It serves as a probe to study the mechanisms of action of pyrazolopyrimidine derivatives in biological systems.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its potential as a drug candidate.
Comparación Con Compuestos Similares
Similar Compounds
6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the methylpiperazine moiety, which may reduce its biological activity.
5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the allyl group, potentially altering its interaction with biological targets.
6-Allyl-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks both the methyl and methylpiperazine groups, which may significantly change its chemical properties and biological activities.
Uniqueness
The presence of the allyl, methyl, phenyl, and methylpiperazine groups in 6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine makes it unique compared to its analogs. These substituents contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-4-8-18-16(2)23-20-19(17-9-6-5-7-10-17)15-22-26(20)21(18)25-13-11-24(3)12-14-25/h4-7,9-10,15H,1,8,11-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSBNJXYXEFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)N3CCN(CC3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
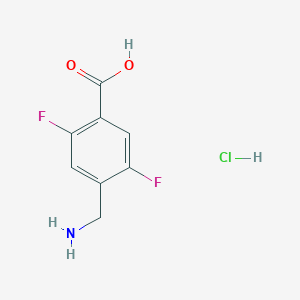
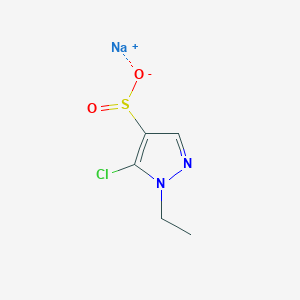
![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2849139.png)
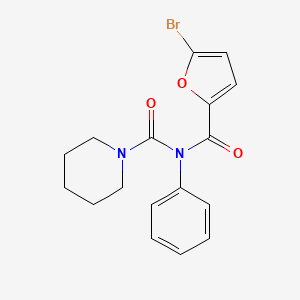
![(Z)-3-[5-Chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2849143.png)
![2-[({4-chloro-2-[(5-chloro-2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}imino)methyl]-5-methoxybenzenol](/img/structure/B2849144.png)
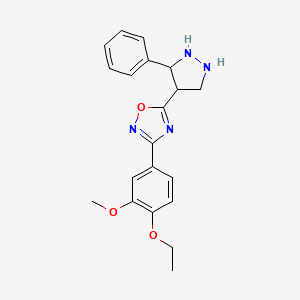
![6-(Difluoromethyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B2849147.png)
![2-(methylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2849151.png)

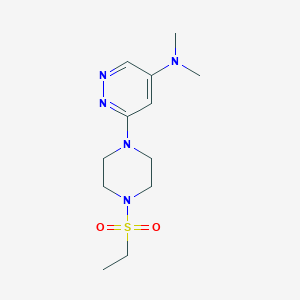
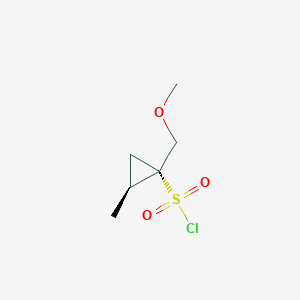
![N-[(4-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2849156.png)
